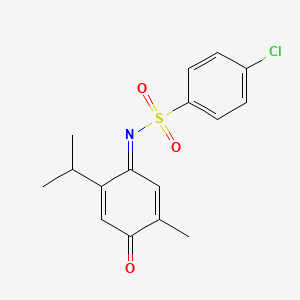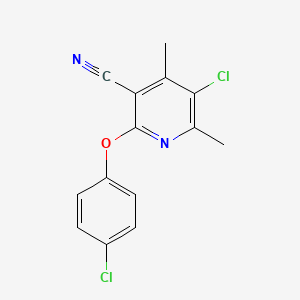![molecular formula C18H19ClN2S B5798827 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5798827.png)
1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine, also known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP belongs to the class of piperazine compounds, which are known for their diverse range of biological activities. CPP has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of neuroscience, pharmacology, and toxicology.
作用机制
The mechanism of action of 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine is based on its ability to selectively bind to the 5-HT1B receptor. This receptor is involved in the regulation of serotonin release, which plays a key role in a variety of physiological and behavioral processes. By blocking the 5-HT1B receptor, 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine can alter the function of the serotonin system, leading to changes in behavior and physiology.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine has been found to exhibit a variety of biochemical and physiological effects. In addition to its role in regulating serotonin release, 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine. These effects can lead to changes in behavior and physiology, such as altered locomotor activity and changes in body temperature.
实验室实验的优点和局限性
One of the primary advantages of using 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine in scientific research is its selectivity for the 5-HT1B receptor. This allows researchers to selectively target the serotonin system, without affecting other neurotransmitter systems. Additionally, 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine is relatively easy to synthesize and purify, making it a cost-effective tool for researchers.
However, there are also limitations to the use of 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine in scientific research. For example, 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine has a relatively short half-life in vivo, which can limit its usefulness in certain experiments. Additionally, the effects of 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine can be influenced by factors such as dose, route of administration, and the presence of other drugs or chemicals.
未来方向
There are many potential future directions for research involving 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine. One area of interest is the use of 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine as a tool to study the role of serotonin in various disease states, such as depression and anxiety. Additionally, 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine may be useful in investigating the effects of chronic drug use on the serotonin system, as well as the potential for drug interactions involving serotonin receptors.
Conclusion:
In conclusion, 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine is a valuable tool for scientific research, particularly in the fields of neuroscience, pharmacology, and toxicology. Its selective binding to the 5-HT1B receptor allows researchers to investigate the role of serotonin in various physiological and behavioral processes. While there are limitations to its use, the potential future directions for research involving 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine are numerous, making it an important compound for scientific investigation.
合成方法
The synthesis of 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 3-methylphenyl isothiocyanate. This reaction results in the formation of 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine, which can be purified using standard laboratory techniques. The synthesis of 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine is relatively straightforward and can be carried out using commonly available reagents.
科学研究应用
1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine has been extensively studied for its potential use in scientific research. One of the primary applications of 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine is in the field of neuroscience, where it is used as a tool to study the function of the serotonin system. 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine has been found to bind selectively to the 5-HT1B receptor, which is involved in the regulation of serotonin release. By blocking this receptor, 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine can be used to investigate the role of serotonin in various physiological and behavioral processes.
属性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3-methylphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2S/c1-14-4-2-5-15(12-14)18(22)21-10-8-20(9-11-21)17-7-3-6-16(19)13-17/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDBSEYGKDMROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chlorophenyl)piperazin-1-yl]-(3-methylphenyl)methanethione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5798746.png)

![4-methoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5798756.png)
![5-[(3-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5798763.png)
![4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile](/img/structure/B5798771.png)
![4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5798775.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5798779.png)

![N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5798809.png)

![2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B5798816.png)

![methyl 2-amino-1-[2-(1-cyclohexen-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5798845.png)
